2-(HYDROXYMETHYL)-5-(3-NITROANILINO)TETRAHYDRO-3,4-FURANDIOL
Description
2-(Hydroxymethyl)-5-(3-nitroanilino)tetrahydro-3,4-furandiol is a furan-derived polyol compound characterized by a tetrahydrofuran core substituted with a hydroxymethyl group and a 3-nitroanilino moiety.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-(3-nitroanilino)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c14-5-8-9(15)10(16)11(19-8)12-6-2-1-3-7(4-6)13(17)18/h1-4,8-12,14-16H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTVTWRIKMCPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features
The compound’s closest analogs from include:
Structural Insights :
- Target Compound: The 3-nitroanilino group introduces strong electron-withdrawing effects (-NO₂), likely enhancing stability and influencing π-π stacking interactions. The hydroxymethyl and diol groups contribute to hydrophilicity.
- FM1/FM2: These analogs replace the nitroanilino group with pyrazolopyrimidine derivatives, which are heterocyclic bases. The methylamino (FM1) and amino-methyl (FM2) substituents suggest varied hydrogen-bonding and receptor-binding capabilities compared to the nitro group.
Physicochemical Properties
- Solubility : The target compound’s diol and hydroxymethyl groups may confer higher aqueous solubility than FM1/FM2, which contain hydrophobic pyrazolopyrimidine moieties.
- Stability : The nitro group in the target compound may increase oxidative stability but could pose photodegradation risks under UV light. FM1/FM2, with methylated amines, might exhibit better metabolic stability in biological systems .
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